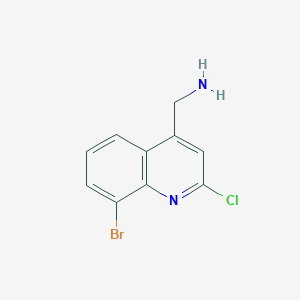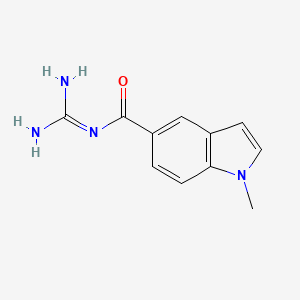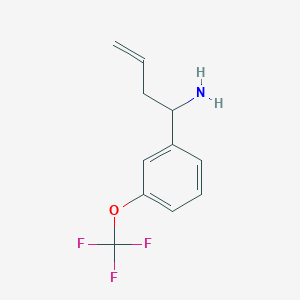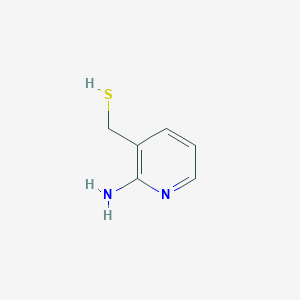![molecular formula C9H15N5 B13108365 6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 115699-81-5](/img/structure/B13108365.png)
6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-propyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the triazolopyrimidine class. It is known for its diverse applications in organic synthesis, medicinal chemistry, and agricultural chemistry. This compound is characterized by its unique structure, which combines a triazole ring with a pyrimidine ring, making it a valuable intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-propyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of 1,3-dihalopropane with aminopyrimidine to form an intermediate. This intermediate undergoes a series of reactions including reduction, cyclization, and amination to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve microwave-mediated, catalyst-free synthesis methods, which are environmentally benign and cost-effective. These methods enhance reaction rates and minimize solvent usage .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, this compound serves as a building block for the construction of more complex molecules. It is used in the synthesis of various heterocyclic compounds with potential biological activities .
Biology and Medicine: In medicinal chemistry, it is explored for its potential as a phosphodiesterase inhibitor, which can be useful in treating cardiovascular diseases and other conditions . It also shows promise as an antimicrobial agent .
Industry: In the agricultural industry, it is used as an intermediate in the synthesis of pesticides and herbicides. It can also act as a special functional additive in herbicides to enhance their efficacy .
Mécanisme D'action
The mechanism of action of 6-Methyl-4-propyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. As a phosphodiesterase inhibitor, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP in cells. This results in various physiological effects, including vasodilation and anti-inflammatory actions .
Comparaison Avec Des Composés Similaires
- 2-Amino-6-methyl-4-propyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
- 2-Amino-6-methyl-5-oxo-4-n-propyl-4,5-dihydro-s-triazolo[1,5-a]pyrimidine
Uniqueness: Compared to similar compounds, 6-Methyl-4-propyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both methyl and propyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
115699-81-5 |
|---|---|
Formule moléculaire |
C9H15N5 |
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
6-methyl-4-propyl-5H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C9H15N5/c1-3-4-13-5-7(2)6-14-9(13)11-8(10)12-14/h6H,3-5H2,1-2H3,(H2,10,12) |
Clé InChI |
YXLAOUVLNFNMDX-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CC(=CN2C1=NC(=N2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13108308.png)
![6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108309.png)

![6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one](/img/structure/B13108321.png)



![2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13108341.png)
![1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B13108350.png)



